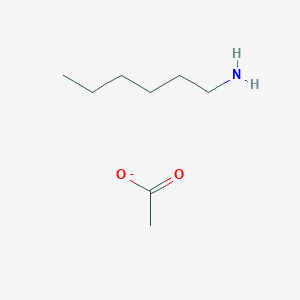

Hexan-1-amine acetate

Description

Properties

Molecular Formula |

C8H18NO2- |

|---|---|

Molecular Weight |

160.23 g/mol |

IUPAC Name |

hexan-1-amine;acetate |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-7H2,1H3;1H3,(H,3,4)/p-1 |

InChI Key |

HSULLSUSGAHAOJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCN.CC(=O)[O-] |

Origin of Product |

United States |

Contextualization Within Amine and Carboxylate Salt Chemistry

Hexan-1-amine acetate (B1210297) is fundamentally an ammonium (B1175870) carboxylate salt. libretexts.org This class of compounds arises from the neutralization reaction between a basic amine and an acidic carboxylic acid. libretexts.org In this specific case, the primary amine, hexan-1-amine, with its nucleophilic nitrogen atom, accepts a proton from the acidic carboxyl group of acetic acid. This proton transfer results in the formation of the hexylammonium cation and the acetate anion, which are held together by electrostatic forces.

The chemistry of such salts is characterized by an equilibrium that can be influenced by factors like temperature. stackexchange.com While they exist as ionic salts, under certain conditions, such as heating, the reaction can be reversed, or in the case of primary and secondary amine salts, dehydration can occur to form the corresponding amide. libretexts.orgstackexchange.com This reactivity makes amine carboxylate salts versatile intermediates in organic synthesis. google.com The direct coupling of amine and carboxylate salts is a recognized method for amide formation, a fundamental reaction in organic and medicinal chemistry. organic-chemistry.orgacs.org

The physical and chemical properties of hexan-1-amine acetate are a blend of its parent molecules. The hexyl group, a six-carbon aliphatic chain, imparts a degree of hydrophobicity, while the charged ammonium and acetate moieties contribute to its solubility in more polar solvents. This amphiphilic nature is a key characteristic that can be exploited in various applications.

Historical Perspectives in Chemical Synthesis Utilizing Hexan 1 Amine Derivatives

Comprehensive Analysis of Established and Emerging Synthetic Routes for Hexan-1-amine

The synthesis of primary amines such as hexan-1-amine can be accomplished through various chemical strategies. These methods range from classical, well-established reactions to modern, more atom-economical approaches.

The Gabriel synthesis is a cornerstone method for the preparation of primary amines, effectively avoiding the over-alkylation common in reactions using ammonia (B1221849). pressbooks.pubmasterorganicchemistry.com This process transforms primary alkyl halides into primary amines through a phthalimide (B116566) alkylation mechanism. pressbooks.pub The synthesis begins with the deprotonation of phthalimide, whose N-H hydrogen is acidic due to the two flanking carbonyl groups that stabilize the resulting anion via resonance. masterorganicchemistry.comlibretexts.org A base such as potassium hydroxide (B78521) (KOH) is used to form the potassium phthalimide salt. pressbooks.pubmasterorganicchemistry.com

This phthalimide anion then acts as a nucleophile, reacting with an alkyl halide like 1-bromohexane (B126081) in a bimolecular nucleophilic substitution (SN2) reaction to form N-hexylphthalimide. pearson.com A key advantage of this step is that the resulting N-alkylated phthalimide is not sufficiently nucleophilic to react further, thus preventing the formation of secondary or tertiary amine byproducts. masterorganicchemistry.com The final step involves the hydrolysis of the N-alkylphthalimide, typically using a base, acid, or hydrazine (B178648) (NH₂NH₂), to release the desired primary amine, hexan-1-amine. masterorganicchemistry.com

Formation of the phthalimide anion using a base. masterorganicchemistry.com

Nucleophilic attack of the phthalimide anion on 1-bromohexane. pearson.com

Hydrolysis of the N-hexylphthalimide to yield hexan-1-amine. pressbooks.pubpearson.com

Emerging synthetic strategies focus on sustainability and atom economy, with acceptorless dehydrogenative coupling (ADC) reactions being a prime example. These reactions form new bonds by removing hydrogen gas (H₂), which is the only byproduct. nih.gov Research has demonstrated the synthesis of oxalamides through the direct, ruthenium-catalyzed dehydrogenative coupling of ethylene (B1197577) glycol with amines, including hexan-1-amine. nih.govresearchgate.net

In this process, a ruthenium pincer complex catalyzes the reaction at elevated temperatures (e.g., 135 °C) in a solvent like toluene. nih.gov The proposed mechanism involves the initial dehydrogenative coupling of ethylene glycol and the amine to form an α-hydroxy amide intermediate. nih.govresearchgate.net This intermediate then reacts with another amine molecule in a subsequent catalytic cycle to produce the final oxalamide product. nih.gov While this specific example yields an oxalamide rather than the free amine, it showcases a modern pathway where hexan-1-amine participates in advanced coupling reactions. Similar dehydrogenative coupling strategies have been developed for the synthesis of primary amides from alcohols and ammonia, highlighting the versatility of this approach in C-N bond formation. nih.gov

Direct alkylation of ammonia or primary amines with alkyl halides is the most straightforward method for amine synthesis but is often plagued by a lack of control. pressbooks.pubmasterorganicchemistry.com The product amine is typically more nucleophilic than the starting amine, leading to a runaway reaction that produces a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. pressbooks.pubmasterorganicchemistry.comlibretexts.org For instance, reacting 1-bromooctane (B94149) with excess ammonia yields only about 45% of the desired primary amine, with significant amounts of the dialkylated product. pressbooks.pub

More sophisticated, multi-step pathways can provide greater control and lead to complex amine derivatives. An example is the synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, an intermediate for the pharmaceutical salmeterol. This synthesis involves:

Alkylation of 4-Phenylbutanol : 4-Phenylbutanol is reacted with 1,6-dibromohexane (B150918) using a strong base like sodium hydride (NaH) in a polar aprotic solvent. This step forms 6-(4-phenylbutoxy)hexyl bromide.

Amine Substitution : The resulting brominated intermediate undergoes a nucleophilic substitution reaction with benzylamine (B48309) to yield the final, complex amine product.

This pathway demonstrates a controlled, sequential approach combining alkylation and amine substitution to build a specific molecular architecture.

Solid-phase synthesis offers significant advantages in simplifying the purification process of reaction products. In this methodology, a starting material is chemically anchored to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are then easily removed by simple filtration and washing of the resin. usask.ca

This strategy has been explored for the synthesis of hexan-1-amine derivatives. For example, the synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine derivatives has been investigated using Wang resin-functionalized intermediates. While this method simplifies purification, it may require specialized equipment and can result in moderate yields (around 70–75%). The general utility of solid supports as catalysts or reaction media has also been demonstrated in the synthesis of sulfonamides, where supports like florisil (B1214189) and montmorillonite (B579905) K10 increased yields and reduced reaction times compared to conventional solution-phase methods. scielo.br In a typical solid-phase synthesis, the final product is cleaved from the resin in the last step. usask.camdpi.com

Table 1: Comparison of Synthetic Methodologies for Hexan-1-amine and its Derivatives

| Methodology | Key Reactants | Primary Advantage(s) | Key Limitation(s) | Reference(s) |

|---|---|---|---|---|

| Gabriel Synthesis | Potassium phthalimide, 1-Bromohexane | Avoids over-alkylation; produces clean primary amine. | Requires hydrolysis step to liberate the amine. | pressbooks.pubmasterorganicchemistry.compearson.com |

| Dehydrogenative Coupling | Hexan-1-amine, Ethylene glycol, Ruthenium catalyst | High atom economy; clean reaction with H₂ as the only byproduct. | Requires specialized catalyst and high temperatures. | nih.govresearchgate.net |

| Direct Alkylation | Hexan-1-amine, Alkyl Halide | Simple, one-step process. | Lack of selectivity; produces a mixture of products. | pressbooks.pubmasterorganicchemistry.com |

| Solid-Supported Synthesis | Resin-bound substrate, Amine | Simplified purification via filtration. | Can have moderate yields; may require specialized equipment. | usask.ca |

Formation and Characterization of this compound Salt from Precursors

This compound (CAS No. 23239-72-7) is the salt formed from the acid-base reaction between hexan-1-amine and acetic acid. smolecule.comontosight.aicymitquimica.com The lone pair of electrons on the nitrogen atom of the amine group in hexan-1-amine acts as a proton acceptor (a Brønsted-Lowry base), while acetic acid donates a proton from its carboxylic acid group. mnstate.edu

This reaction is a straightforward neutralization that results in the formation of the hexylammonium cation and the acetate anion, which are held together by ionic attraction. The resulting salt has the chemical formula C₈H₁₉NO₂ and a molecular weight of approximately 161.24 g/mol . cymitquimica.com this compound is commercially available, often as a solution in water, and is used in applications such as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). tcichemicals.comtcichemicals.com A 2.0 mol/L aqueous solution of this compound typically has a pH in the range of 7.0 to 7.5. tcichemicals.comtcichemicals.com

Characterization of the salt to confirm its structure and purity involves standard analytical techniques. Suppliers of the compound typically provide documentation from methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC, and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.comambeed.com These techniques would confirm the presence of the hexyl group, the ammonium proton, and the acetate counter-ion, as well as quantify any impurities.

Methodologies for Impurity Profiling and Control in Hexan-1-amine Derivative Synthesis

Impurity profiling is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry, to ensure the safety and efficacy of the final product. jcchems.com Impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. jcchems.comsenieer.com

In the synthesis of complex molecules that use hexan-1-amine derivatives as intermediates, such as the drug salmeterol, rigorous impurity control is essential. senieer.comasianpubs.org For example, in the synthesis of the intermediate N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, several potential impurities can arise:

Impurities from Side Reactions : An impurity identified as N-benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine can form due to the unintended hydrogenation of the phenyl group. This can be controlled by maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction.

Impurities from Excess Reagents : The use of excess 1,6-dibromohexane during the alkylation step can lead to the formation of a di-alkylated amine byproduct. This is mitigated by precise stoichiometric control of the reactants.

Impurities from Reactive Intermediates : A reactive intermediate, N-benzyl-4-phenylbutan-1-amine, may be present and can compete in subsequent reaction steps, leading to the formation of other impurities. senieer.com

The control and monitoring of these impurities rely on robust analytical methodologies. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the early detection of impurities during process development. This allows chemists to adjust reaction parameters such as temperature, solvent, or catalyst to suppress the formation of undesired substances. Regulatory bodies and pharmacopoeias provide strict guidelines on the acceptable limits for impurities in active pharmaceutical ingredients. jcchems.comasianpubs.org

Table 2: Impurity Control in the Synthesis of a Hexan-1-amine Derivative

| Impurity Type | Origin | Control Strategy | Analytical Method | Reference(s) |

|---|---|---|---|---|

| N-benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine | Unintended hydrogenation of phenyl group | Use of inert atmosphere (N₂/Ar) | LC-MS | senieer.com |

| Di-alkylated Amine | Side reaction from excess alkylating agent | Stoichiometric control of reactants | HPLC, LC-MS | |

| Compound 4 (Salmeterol synthesis) | Competition from a reactive intermediate | Monitoring of intermediate purity; process optimization | LC-MS | senieer.com |

Identification of Common Byproducts (e.g., N-Benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine, Di-alkylated Amines)

During the synthesis of amines, several side reactions can lead to the formation of impurities. The specific byproducts generated often depend on the chosen synthetic route, reagents, and reaction conditions.

N-Benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine: This complex secondary amine is not a typical byproduct in the direct synthesis of Hexan-1-amine from simple precursors like hexanal (B45976) or hexyl halides. Its formation is more relevant in multi-step syntheses involving precursors with phenyl groups, such as the synthesis of the pharmaceutical intermediate N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, which is used in the production of Salmeterol. pharmtech.comsenieer.com In that specific context, the cyclohexyl derivative arises from an unintended hydrogenation of the phenyl group present in the starting materials or intermediates. pharmtech.com If a synthetic route for a modified Hexan-1-amine were to involve precursors containing a phenylbutoxy group and a benzyl (B1604629) protecting group, the formation of N-Benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine would be a potential impurity resulting from catalytic hydrogenation steps.

Di-alkylated Amines: A more common and direct byproduct in the synthesis of Hexan-1-amine is the formation of di-alkylated and tri-alkylated amines. google.com For instance, in the synthesis via alkylation of ammonia with a hexyl halide (e.g., 1-bromohexane), the newly formed Hexan-1-amine is itself a nucleophile and can compete with ammonia to react with another molecule of the alkyl halide. libretexts.org This secondary reaction leads to the formation of Di-n-hexylamine. This process can continue, leading to Tri-n-hexylamine and even a quaternary ammonium salt. libretexts.org Similarly, during reductive amination of hexanal with ammonia, the intermediate imine can react with the already formed Hexan-1-amine, leading to secondary and tertiary amine byproducts. google.com The direct alkylation of secondary amines is also a known route that can lead to over-alkylation if not properly controlled. researchgate.net

| Byproduct | Typical Synthetic Context | Mechanism of Formation |

|---|---|---|

| N-Benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine | Multi-step synthesis involving phenyl-containing precursors and hydrogenation (e.g., Salmeterol intermediates). pharmtech.com | Unintended catalytic hydrogenation of a phenyl ring to a cyclohexyl ring. |

| Di-n-hexylamine | Alkylation of ammonia with hexyl halides; Reductive amination of hexanal. libretexts.orggoogle.com | Over-alkylation of the primary amine product, which acts as a nucleophile. libretexts.org |

| Tri-n-hexylamine | Alkylation of ammonia with hexyl halides. google.com | Further alkylation of the secondary amine byproduct (Di-n-hexylamine). |

Strategies for Byproduct Mitigation and Process Control

Effective control over reaction parameters is essential to minimize the formation of impurities and maximize the yield of the desired primary amine.

Strategies for N-Benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine Mitigation: In syntheses where this byproduct is a concern, mitigation focuses on controlling the hydrogenation step. This can be achieved by:

Use of Inert Atmospheres: Conducting the reaction under an inert atmosphere of nitrogen or argon can help prevent unintended side reactions, including excessive hydrogenation.

Catalyst Selection and Optimization: The choice of catalyst and reaction conditions (temperature, pressure) is crucial. Using a catalyst with lower activity or selectivity towards aromatic ring hydrogenation can prevent the formation of the cyclohexyl impurity.

Strategies for Di-alkylated Amine Mitigation: The formation of di- and tri-alkylated amines is a persistent challenge that can be addressed through several strategies:

Stoichiometric Control: This is the most direct method. In alkylation reactions, using a large excess of ammonia relative to the alkyl halide favors the reaction of the halide with ammonia over the primary amine product, thus minimizing over-alkylation. libretexts.org In reductive amination, controlling the molar ratio of the aldehyde/ketone to the amine source is critical. google.com A semi-batch process, where the carbonyl compound is added gradually to the reaction mixture, can maintain a low concentration of the carbonyl and suppress side reactions. google.com

Gabriel Synthesis: To avoid over-alkylation entirely, the Gabriel synthesis offers a classic alternative. This method uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is alkylated with an alkyl halide, and subsequent hydrolysis or hydrazinolysis yields the primary amine exclusively, as the N-alkylphthalimide intermediate cannot be further alkylated. libretexts.org

Azide (B81097) Reduction: Another robust method involves the SN2 reaction of an alkyl halide with sodium azide to form an alkyl azide. The resulting azide is non-nucleophilic and does not undergo further alkylation. Subsequent reduction of the alkyl azide, typically with lithium aluminum hydride (LiAlH₄), yields the primary amine cleanly. libretexts.org

| Byproduct | Mitigation Strategy | Principle |

|---|---|---|

| N-Benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine | Use of Inert Atmosphere (N₂/Ar) | Prevents undesired side reactions during sensitive steps like hydrogenation. |

| Catalyst and Condition Optimization | Selectively hydrogenating other functional groups without affecting aromatic rings. | |

| Di-alkylated Amines | Stoichiometric Control (Excess Ammonia) | Increases the probability of the alkylating agent reacting with ammonia instead of the amine product. libretexts.org |

| Gabriel Synthesis | Uses a protected form of ammonia (phthalimide) that prevents over-alkylation. libretexts.org | |

| Azide Reduction | Forms a non-nucleophilic azide intermediate, which is then reduced to the primary amine. libretexts.org |

Investigative Studies on the Chemical Reactivity of Hexan 1 Amine Acetate Systems

Mechanistic Investigations of Amine-Acetate Interactions

The interaction between the hexan-1-amine cation and the acetate (B1210297) anion is a prime example of a salt bridge, a non-covalent interaction involving both a hydrogen bond and an electrostatic component. researchgate.net These interactions are crucial in various chemical and biological systems, contributing significantly to the stability of protein complexes. researchgate.net In the hexan-1-amine acetate system, the proton from the acetic acid is transferred to the amine group of hexan-1-amine, forming a hexylammonium cation and an acetate anion. researchgate.net

Theoretical and statistical studies have shown a linear correlation between the bond distance in a salt bridge and its interaction energy. researchgate.net The stability of these salt bridges is influenced by the surrounding environment. In low-polarity environments, the hydrogen-bonded complex of the neutral species (acetic acid and hexan-1-amine) is more stable, whereas in aqueous solutions, the ion-pair (hexylammonium acetate) is favored. researchgate.net The formation of a salt bridge between an amino group and a carboxylate group is characterized by negative enthalpy (ΔH°) and entropy (ΔS°) values, indicating a thermodynamically favorable process. researchgate.net The strength of these interactions can be substantial, with association energies for similar amine-acetate pairs in aqueous solution calculated to be in the range of -14 to -17 kcal/mol. researchgate.net

Oxidation and Reduction Pathways Involving Hexan-1-amine Moieties

The hexan-1-amine moiety can undergo both oxidation and reduction reactions, leading to various products.

Oxidation: Primary amines like hexan-1-amine can be oxidized to form a variety of compounds. For instance, the oxidation of primary amines can yield imines. mdpi.com A novel enzymatic method utilizing D-amino acid oxidase from porcine kidney has been shown to oxidize primary amines to produce imines. mdpi.com Another method involves the use of copper sulfate (B86663) and hydrogen peroxide in an aqueous solution at room temperature. mdpi.com The electrochemical oxidation of similar amines, such as para-substituted haloanilines, has been studied to produce polymers. metu.edu.tr While specific studies on the direct oxidation of this compound are not detailed, the reactivity of the amine group suggests susceptibility to oxidizing agents, potentially forming aldehydes or ketones under certain conditions. evitachem.com

Reduction: The reduction of compounds containing the hexan-1-amine moiety is also a significant pathway. For example, the reduction of amides can be achieved using reagents like lithium aluminum hydride to yield amines. ksu.edu.sa Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is a common method for synthesizing more complex amines. evitachem.com A process for the N-alkylation of aliphatic amines, including n-hexylamine, involves reductive N-alkylation with aldehydes in the presence of hydrogen and a hydrogenation catalyst. google.com

Nucleophilic Substitution Reactions and Their Synthetic Utility

The lone pair of electrons on the nitrogen atom of hexan-1-amine makes it a good nucleophile, enabling it to participate in various nucleophilic substitution reactions. ksu.edu.salibretexts.org

Reactions with Alkyl Halides and Other Electrophiles

Hexan-1-amine readily reacts with alkyl halides in a process known as N-alkylation. s3waas.gov.in This reaction is a fundamental method for the synthesis of secondary and tertiary amines. researchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. s3waas.gov.inresearchgate.net To avoid polyalkylation and favor the formation of the desired secondary or tertiary amine, reaction conditions such as the stoichiometry of the reactants must be controlled. Using an excess of the amine can help to minimize the formation of quaternary ammonium (B1175870) salts. mnstate.edu

The Gabriel synthesis offers an alternative route to primary amines from alkyl halides, avoiding over-alkylation by using phthalimide (B116566). pearson.com While this method is for preparing primary amines, the starting material for hexan-1-amine in this synthesis would be 1-bromohexane (B126081). pearson.com

Modern catalytic systems have been developed to improve the efficiency and selectivity of N-alkylation reactions. Transition-metal catalysts, including those based on ruthenium and iridium, have been successfully employed for the N-alkylation of amines with alcohols, which are considered greener alternatives to alkyl halides. nih.govacs.org For example, N-hexylamine can be converted to N-benzylhexan-1-amine using a ruthenium catalyst. researchgate.net Hammett plot analysis of the N-alkylation of hexylamine (B90201) with substituted benzyl (B1604629) alcohols provides insights into the electronic effects of substituents on the reaction rate. researchgate.net

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Hexan-1-amine, as a primary amine, reacts with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). vaia.compressbooks.pub This reaction is a type of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. pressbooks.pub The reaction is typically catalyzed by a trace amount of acid, and the pH needs to be carefully controlled, usually in the range of 4 to 5, to ensure the amine is sufficiently nucleophilic and the hydroxyl intermediate can be protonated to leave as water. pressbooks.pub

The reaction between acetophenone (B1666503) and hexylamine, for instance, yields an imine. vaia.com These condensation reactions are fundamental in organic synthesis. latech.edu Reductive amination is a related process where the initially formed imine is reduced in situ to yield a secondary amine. evitachem.com For example, 6-azidohexan-1-amine (B1280733) can undergo reductive amination with aldehydes or ketones. broadpharm.com

Acid-Base Equilibrium Dynamics of this compound in Solution

In solution, this compound exists in an equilibrium between the neutral hexan-1-amine and acetic acid molecules and their corresponding ionic forms, the hexylammonium cation and the acetate anion. researchgate.net The position of this equilibrium is highly dependent on the solvent's polarity. researchgate.net

Hexan-1-amine is a weak base, and its conjugate acid, the hexylammonium ion, has a pKa value of approximately 10.56 to 10.64. chembk.comnih.govalfa-chemistry.com Acetic acid is a weak acid with a pKa of about 4.76. When mixed in solution, a proton transfer occurs from the stronger acid (acetic acid) to the stronger base (hexan-1-amine), forming the hexylammonium cation and the acetate anion.

The resulting solution of this compound acts as a buffer. adsbiotec.comadsbiotec.com The pH of such a buffer solution can be prepared to be around 7.0. waters.com These buffer systems are utilized in various analytical techniques, such as ion-pairing reverse-phase liquid chromatography (IP-RP-LC) for the analysis of oligonucleotides. adsbiotec.comwaters.com The hexylammonium acetate (HAA) buffer offers reproducible retention times and a stable baseline in these applications. adsbiotec.com The relative permittivity of mixtures containing hexan-1-amine and other components has been studied to understand the intermolecular interactions and their effect on the solution properties. arxiv.org

Interactive Data Table: Physicochemical Properties of Hexan-1-amine

| Property | Value | Source |

| Molecular Formula | C6H15N | chembk.com |

| Molar Mass | 101.19 g/mol | chembk.com |

| pKa (Strongest Basic) | 10.21 - 10.56 | chembk.comhmdb.ca |

| Water Solubility | 14 g/L (20 °C) | chembk.com |

| Boiling Point | 131-132 °C | chembk.com |

| Melting Point | -23 °C | chembk.com |

| Density | 0.766 g/mL at 25°C | chembk.com |

Interactive Data Table: N-Alkylation of Hexylamine with Benzyl Alcohols

| Benzyl Alcohol Derivative | Product | Conversion (%) | Isolated Yield (%) | Catalyst System |

| Benzyl alcohol | N-Benzylhexan-1-amine | >99 | 91 | Ru complex, KOtBu |

| 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)hexan-1-amine | >99 | 93 | Ru complex, KOtBu |

| 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)hexan-1-amine | >99 | 95 | Ru complex, KOtBu |

| 4-Chlorobenzyl alcohol | N-(4-Chlorobenzyl)hexan-1-amine | 95 | 85 | Ru complex, KOtBu |

| Data derived from studies on ruthenium-catalyzed N-alkylation. researchgate.net |

Theoretical and Computational Approaches to Hexan 1 Amine Acetate Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For hexan-1-amine acetate (B1210297), these methods can be applied to understand its role in reactions where the amine or acetate components participate.

A primary area of investigation would be the aminolysis of esters, where the hexan-1-amine, regenerated from the salt, can act as a nucleophile. Computational studies can map out the potential energy surface for such reactions, identifying the transition states and intermediates. For instance, in the aminolysis of an ester, two primary mechanisms are often considered: a single-step concerted mechanism and a two-step stepwise mechanism involving a tetrahedral intermediate. chemrxiv.org

Quantum chemical calculations can determine the geometries of the reactants, transition states, and products, along with their corresponding energies. The activation energy (ΔE‡) for each pathway can be computed, allowing for a prediction of the most likely reaction mechanism. chemrxiv.org For example, a reaction might be modeled with and without the participation of a second amine molecule acting as a proton shuttle, to investigate potential self-catalytic pathways. chemrxiv.org

Table 1: Hypothetical Activation Energies for Competing Aminolysis Mechanisms

This interactive table presents hypothetical calculated activation energies for the reaction of hexan-1-amine with an ester, illustrating how computational chemistry can distinguish between different reaction pathways.

| Reaction Pathway | Catalyst | Calculated Activation Energy (ΔE‡) (kcal/mol) |

| Concerted Mechanism | None | 25.8 |

| Stepwise Mechanism | None | 34.2 |

| Self-Catalytic Concerted | Second Amine Molecule | 21.5 |

Note: These values are illustrative and based on trends observed in computational studies of similar amine reactions. chemrxiv.org

Molecular Dynamics Simulations of Solvent-Hexan-1-amine Acetate Interactions

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic interactions between hexan-1-amine acetate and solvent molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions over time.

In an MD simulation of this compound in a solvent like water or acetonitrile, one could analyze the solvation structure around the hexylammonium cation and the acetate anion. Key properties such as radial distribution functions (RDFs) and coordination numbers can be calculated to provide a quantitative description of the solvation shells. For instance, the RDF for the nitrogen atom of the cation and the oxygen atoms of the solvent would reveal the average distance and ordering of the solvent molecules around the charged headgroup.

Table 2: Exemplary Interaction Parameters from a Hypothetical MD Simulation

This interactive table shows sample data that could be extracted from an MD simulation of this compound in water, detailing the structure of the solvent around the ions.

| Ion | Interacting Atom (Solvent) | Peak of First Solvation Shell (Å) | Coordination Number |

| Hexylammonium (N-H+) | Water (O) | 2.8 | 4.1 |

| Acetate (O=C-O⁻) | Water (H) | 1.9 | 5.8 |

Note: These values are hypothetical and represent typical findings from MD simulations of ions in aqueous solutions.

Statistical Thermodynamics Applied to this compound Mixture Behavior

The macroscopic thermodynamic properties of mixtures containing this compound can be understood and predicted using principles of statistical thermodynamics. Models such as the Extended Real Associated Solution (ERAS) model are applied to interpret experimental data on mixture properties like excess molar volume (VEm) and excess molar enthalpy (HEm). acs.orgacs.org

Experimental studies on mixtures of hexan-1-amine with amides, such as N,N-dimethylformamide (DMF), have been successfully interpreted using these models. researchgate.netarxiv.orgresearchgate.net The sign and magnitude of VEm, for example, result from a balance of several contributing effects:

Positive contributions: Breaking of self-associating hydrogen bonds in the pure components (e.g., amine-amine interactions).

Negative contributions: Formation of new, favorable interactions between the different molecules in the mixture (e.g., amine-amide hydrogen bonds) and effects related to differences in molecular size and shape leading to interstitial accommodation. researchgate.netarxiv.org

For a mixture of this compound with a polar solvent, statistical thermodynamics could be used to model the complex interplay of ion-dipole interactions, hydrogen bonding, and the disruption of the solvent's structure. By fitting theoretical models to experimental data (such as density and speed of sound measurements), interaction parameters can be derived that provide a quantitative measure of the forces between the unlike molecules. researchgate.net

Table 3: Hypothetical Excess Molar Volumes for a this compound / Water Mixture at 298.15 K

This interactive table presents hypothetical excess molar volume data across a range of mole fractions, a key thermodynamic property for characterizing mixture behavior.

| Mole Fraction of this compound (x) | Excess Molar Volume (VEm) (cm³/mol) |

| 0.1 | -0.25 |

| 0.3 | -0.68 |

| 0.5 | -0.85 |

| 0.7 | -0.72 |

| 0.9 | -0.31 |

Note: These values are illustrative, reflecting typical behavior for mixtures with strong negative deviations from ideality due to favorable intermolecular interactions.

Structure-Reactivity Relationship Prediction in Hexan-1-amine Derivatives

Computational chemistry provides a framework for establishing Quantitative Structure-Reactivity Relationships (QSRR), which correlate molecular structure with chemical reactivity. For derivatives of hexan-1-amine, this approach can predict how modifications to the molecular structure will influence its chemical properties.

The basicity of an amine, a key aspect of its reactivity, is directly related to its electronic structure. ncert.nic.in Computational methods can calculate various molecular descriptors that quantify this, such as:

The partial charge on the nitrogen atom.

The proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of the molecule.

The energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the molecule's ability to donate electrons. researchgate.net

In the case of this compound, the amine is protonated to form the hexylammonium cation. This has a profound effect on its reactivity. The lone pair of electrons on the nitrogen is no longer available for nucleophilic attack, drastically reducing its nucleophilicity compared to the free amine. msu.edu QSRR studies can quantify this change. By calculating descriptors for both the neutral hexan-1-amine and its cation, a direct comparison of their potential reactivity can be made. These theoretical calculations are crucial for understanding the pH-dependent behavior of such compounds in reactive systems. researchgate.net

Table 4: Calculated Quantum Chemical Descriptors for Hexan-1-amine and its Cation

This interactive table compares key theoretical descriptors for the neutral amine and its protonated form, highlighting the electronic changes upon salt formation.

| Compound | Descriptor | Calculated Value |

| Hexan-1-amine | Partial Charge on Nitrogen | -0.45 e |

| Hexan-1-amine | EHOMO | -6.2 eV |

| Hexan-1-aminium | Partial Charge on Nitrogen | +0.15 e |

| Hexan-1-aminium | EHOMO | -10.8 eV |

Note: These values are representative examples derived from typical quantum chemical calculations and illustrate the significant electronic changes upon protonation.

Advanced Analytical Research Techniques for Hexan 1 Amine Acetate Characterization

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical analysis, allowing for the effective separation of components within a mixture. For Hexan-1-amine acetate (B1210297), various chromatographic techniques are utilized to assess purity, monitor its synthesis, and isolate the final product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and concentration of a sample with high precision. In the analysis of Hexan-1-amine acetate, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. As an ionic compound, this compound's retention can be manipulated by adjusting the mobile phase's pH or by using ion-pairing reagents to achieve optimal separation from impurities. tcichemicals.comtcichemicals.com

Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations. The peak area of the analyte in the chromatogram is directly proportional to its concentration.

Interactive Data Table: Quantitative Analysis of this compound via HPLC

This table presents hypothetical data from an HPLC analysis to determine the concentration of this compound in various prepared samples.

| Sample ID | Retention Time (minutes) | Peak Area | Calculated Concentration (mg/mL) |

| Standard 1 | 3.45 | 150,234 | 0.50 |

| Standard 2 | 3.46 | 301,567 | 1.00 |

| Standard 3 | 3.44 | 602,890 | 2.00 |

| Unknown 1 | 3.45 | 225,401 | 0.75 |

| Unknown 2 | 3.46 | 451,982 | 1.50 |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method used primarily to monitor the progress of a chemical reaction. chemistryhall.com In the synthesis of this compound from Hexan-1-amine and acetic acid, TLC can be used to track the consumption of the starting amine. youtube.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) at various time intervals. chemistryhall.comyoutube.com

The starting material, Hexan-1-amine, is less polar than the resulting salt, this compound. Consequently, the amine will travel further up the plate in a moderately polar solvent system, resulting in a higher Retention Factor (Rf) value. The product, being a salt, is highly polar and will remain at or near the baseline (low Rf). The reaction is considered complete when the spot corresponding to the starting amine is no longer visible. youtube.com

Interactive Data Table: TLC Monitoring of this compound Synthesis

This table shows representative Retention Factor (Rf) values for the reactant and product during the synthesis.

| Compound | Solvent System | Rf Value | Observation |

| Hexan-1-amine (Reactant) | Ethyl Acetate/Hexane (1:1) | 0.65 | Spot diminishes as reaction proceeds. |

| This compound (Product) | Ethyl Acetate/Hexane (1:1) | 0.05 | Spot appears and intensifies at the baseline. |

| Reaction Mixture (Mid-point) | Ethyl Acetate/Hexane (1:1) | 0.65 & 0.05 | Both reactant and product spots are visible. |

Following a synthesis, column chromatography is the standard technique for isolating and purifying the desired product from unreacted starting materials, byproducts, and other impurities on a larger scale. rsc.org For basic compounds like amines, purification on standard silica gel can be challenging due to strong acidic interactions that can lead to poor separation and yield loss. biotage.com

To purify this compound, a modified approach is often necessary. This can involve using a different stationary phase, such as basic alumina, or neutralizing the acidic sites on the silica gel by pre-treating the column or adding a small amount of a competing amine (like triethylamine) to the eluent. biotage.com Fractions are collected and analyzed by TLC to identify those containing the pure product. rsc.orgrsc.org

Interactive Data Table: Column Chromatography Fraction Analysis

This table illustrates how collected fractions might be analyzed by TLC to isolate the pure product.

| Fraction Number | TLC Analysis (Rf = 0.05) | Contents |

| 1-3 | No spot | Eluent only |

| 4-6 | Faint spot | Impurities |

| 7-12 | Intense, single spot | Pure this compound |

| 13-15 | Faint spot with impurities | Mixed fraction |

Spectroscopic Elucidation of Reaction Intermediates and Products

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, NMR and IR spectroscopy are critical for confirming the molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. core.ac.uk Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in the molecule. smbstcollege.com

For this compound (CH₃(CH₂)₅NH₃⁺ CH₃COO⁻), the ¹H NMR spectrum would show distinct signals for the hexylammonium cation and the acetate anion. The protons on the hexyl chain would appear as a series of multiplets, while the methyl protons of the acetate would be a sharp singlet. The acidic N-H protons of the ammonium (B1175870) group often appear as a broad signal. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| CH₃- (Hexyl) | ~0.9 | Triplet | ~14 |

| -(CH₂)₄- (Hexyl) | ~1.3-1.6 | Multiplet | ~22-31 |

| -CH₂-N (Hexyl) | ~2.9 | Triplet | ~42 |

| -NH₃⁺ | Variable, broad | Singlet | N/A |

| CH₃- (Acetate) | ~1.9 | Singlet | ~21 |

| -COO⁻ (Acetate) | N/A | N/A | ~178 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. openstax.org The IR spectrum of this compound would display characteristic absorption bands confirming the presence of both the ammonium salt and the carboxylate group.

Key expected absorptions include the N-H stretching vibrations of the primary ammonium ion (R-NH₃⁺), which appear as a broad band. pressbooks.publibretexts.org The C-H stretching of the alkane chain will be visible just below 3000 cm⁻¹. masterorganicchemistry.com Crucially, the spectrum will also show a strong, sharp absorption for the asymmetric stretching of the carboxylate (COO⁻) group, which is a key indicator of the acetate anion's presence. openstax.orgmasterorganicchemistry.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Appearance |

| Ammonium (N-H) | Stretch | 3000-2800 | Strong, broad |

| Alkyl (C-H) | Stretch | 2960-2850 | Strong, sharp |

| Carboxylate (C=O) | Asymmetric Stretch | 1610-1550 | Strong, sharp |

| Carboxylate (C-O) | Symmetric Stretch | 1420-1300 | Moderate |

Mass Spectrometric Applications in Trace Impurity Detection and Structural Confirmation (e.g., LC-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and indispensable tool in the pharmaceutical and chemical industries for the comprehensive characterization of compounds like this compound. Its high sensitivity and specificity make it exceptionally well-suited for the detection and identification of trace-level impurities that may arise during synthesis, degradation, or storage. Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information, enabling unambiguous confirmation of both the primary compound and its impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. synthinkchemicals.com In the context of this compound analysis, an LC system, often employing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is used to separate the polar this compound from potential non-polar and polar impurities. nih.gov Following separation, the analyte enters the mass spectrometer.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for polar molecules like amines. nih.gov It generates protonated molecules, in this case, [Hexan-1-amine + H]⁺, with minimal fragmentation. This initial mass analysis provides the molecular weight of the compound. For structural confirmation and impurity identification, tandem mass spectrometry (MS/MS) is utilized. In this process, the ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. nih.gov

Detailed Research Findings

The application of LC-MS for the analysis of short-chain alkylamines is well-established. nih.gov For this compound, this methodology allows for the detection of various potential impurities, even at trace levels. Impurities can originate from the starting materials (hexan-1-amine and acetic acid) or be byproducts of the synthesis process.

Potential impurities from the synthesis of hexan-1-amine could include residual starting materials such as 1-bromopentane (B41390) or 1-hexanol, and byproducts like dihexylamine (B85673). The acetic acid used in the salt formation can also be a source of impurities, with common contaminants including formic acid and acetaldehyde. patsnap.comgoogle.com

The structural confirmation of this compound via LC-MS/MS would involve the fragmentation of the protonated hexan-1-amine molecule. The fragmentation pattern would be analyzed to confirm the structure of the alkyl chain and the position of the amine group. Similarly, any detected impurities would be subjected to MS/MS analysis. The resulting fragmentation patterns, combined with the accurate mass measurements, would allow for their definitive identification. For example, the presence of dihexylamine would be confirmed by its unique molecular weight and fragmentation pattern, distinguishing it from hexan-1-amine.

Below are interactive data tables summarizing potential impurities in this compound and the typical LC-MS parameters used for their analysis.

Table 1: Potential Impurities in this compound

A list of potential impurities that could be present in this compound, along with their chemical formulas and molecular weights.

| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |

| Dihexylamine | C₁₂H₂₇N | 185.35 | Synthesis byproduct |

| 1-Bromopentane | C₅H₁₁Br | 151.05 | Unreacted starting material |

| 1-Hexanol | C₆H₁₄O | 102.17 | Synthesis precursor impurity |

| Formic Acid | CH₂O₂ | 46.03 | Acetic acid impurity |

| Acetaldehyde | C₂H₄O | 44.05 | Acetic acid impurity |

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

This table outlines typical starting parameters for an LC-MS/MS method for the analysis of this compound and its impurities.

| Parameter | Setting |

| LC System | |

| Column | HILIC (e.g., ZIC-pHILIC) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Ammonium formate (B1220265) buffer in water |

| Gradient | Gradient elution with increasing Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| MS System | |

| Ionization Mode | ESI Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Hexan-1-amine) | m/z 102.1 |

| Product Ions (Hexan-1-amine) | Specific fragments for confirmation |

| Precursor Ion (Dihexylamine) | m/z 186.3 |

| Product Ions (Dihexylamine) | Specific fragments for confirmation |

Applications of Hexan 1 Amine Acetate in Specialized Chemical and Materials Science Domains

Role as a Precursor or Intermediate in Complex Organic Synthesis

Hexan-1-amine is a fundamental building block in organic synthesis, valued for its role as an intermediate in the creation of more complex molecules with specific functionalities. whamine.commit-ivy.comsolubilityofthings.com Its nucleophilic amine group readily participates in reactions to construct larger molecular frameworks.

A significant application of hexan-1-amine derivatives is in the pharmaceutical industry, particularly in the synthesis of bronchodilators. N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, a key derivative of hexan-1-amine, is a critical intermediate in the multi-step synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease. google.comderpharmachemica.com

The synthesis of Salmeterol involves coupling this hexylamine (B90201) derivative with other complex molecules. google.comderpharmachemica.com For instance, one patented method describes reacting N-benzyl-6-(4-phenylbutoxy)-1-hexylamine with 2-acetoxy-5-(2-bromoacetyl)benzyl acetate (B1210297) to build the core structure of the drug. google.com Various synthetic strategies have been developed to optimize the yield and purity of Salmeterol, many of which rely on this essential hexylamine-derived intermediate. derpharmachemica.comasianpubs.orgasianpubs.org

Table 1: Selected Patented Methods for Salmeterol Synthesis Involving Hexan-1-amine Derivatives

| Patent/Reference | Key Reactants | Intermediate Formed | Key Reaction Step |

| CN105884625A | 2-acetoxy-5-(2-bromoacetyl)benzyl acetate; N-benzyl-6-(4-phenylbutoxy)-1-hexylamine google.com | Compound (II) (an N-benzylated, acetylated precursor) | Condensation reaction followed by hydrolysis, asymmetric reduction, and deprotection. google.com |

| 2560/CHE/2008 A | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine; Methyl 2-(benzyloxy)-5-(2-bromoacetyl) benzoate (B1203000) derpharmachemica.com | Methyl 5-(2-(benzyl(6-(4-phenylbutoxy) hexyl) amino) acetyl)-2-(benzyloxy)benzoate | Coupling reaction in the presence of diisopropyl ethyl amine, followed by reduction and debenzylation. derpharmachemica.com |

| WO2012032546A2 | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride; Methyl 2-(benzyloxy)-5-(2-bromoacetyl) benzoate derpharmachemica.com | Methyl 5-(2-(benzyl(6-(4-phenylbutoxy) hexyl) amino) acetyl)-2-(benzyloxy)benzoate | Coupling reaction in the presence of K2CO3 in DMF, followed by reduction with LiAlH4 and debenzylation. derpharmachemica.com |

The amine functionality of hexan-1-amine makes it a useful intermediate in the synthesis of dyes and pigments. whamine.commit-ivy.comwikipedia.org It can be incorporated into chromophore structures to modify their properties, such as solubility and color intensity. Beyond dyes, it serves as a precursor for a variety of fine chemicals, including corrosion inhibitors and rubber processing chemicals. whamine.comwikipedia.orgchemicalbook.comcymitquimica.com In one study, hexylamine was used as an additive in the hydrothermal synthesis of tin-doped zinc oxide polyscale crystals, which were then used for the photodegradation of brilliant blue dye. researchgate.net The presence of hexylamine resulted in better morphology and lower agglomeration of the crystals. researchgate.net

Engineering of Polymer and Nanomaterial Architectures Utilizing Amine Functionality

The primary amine group of hexan-1-amine provides a reactive site for grafting onto or initiating the polymerization of various materials, enabling the engineering of novel polymers and functionalized nanomaterials.

Polymer Synthesis and Modification : Hexan-1-amine can act as an initiator in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce polypeptides. sigmaaldrich.comresearchgate.net It has also been used to modify existing polymers. For example, a series of amphiphilic copolymers were synthesized by the aminolysis of polysuccinimide with hexylamine, which then self-assembled into stable, spherical nanoparticles in water. tandfonline.comtandfonline.com In other research, hexylamine was incorporated into polyketone backbones to study its effect on the material's glass transition temperature. sigmaaldrich.com It has also been used in the synthesis of poly(β-amino ester)s for RNAi delivery, where the hydrophobicity of the hexylamine component played a major role in the stability of the resulting nanoparticles. rsc.org

Nanomaterial Functionalization : The amine group can be used to functionalize the surface of various nanomaterials, altering their properties and enabling further applications.

Silica (B1680970) Nanoparticles : Nonporous silica nanoparticles have been covalently functionalized with Gd[DO3A-hexylamine] chelate complexes to create effective contrast agents for magnetic resonance imaging (MRI). nih.govuni-tuebingen.de

Carbon Nanomaterials : Hexylamine has been used to functionalize multi-walled carbon nanotubes (MWCNTs) and graphene oxide to improve their dispersion and properties for applications such as coolants and gas barrier films. sigmaaldrich.comscilit.com

Metal Nanoparticles : In the synthesis of 4-mercaptoaniline-functionalized platinum nanoparticles, hexylamine was employed as an intermediate labile capping agent to control particle size and structure. acs.org

Table 2: Examples of Hexan-1-amine in Polymer and Nanomaterial Engineering

| Material | Role of Hexan-1-amine | Application/Finding | Reference(s) |

| Polysuccinimide | Modifying agent (aminolysis) | Formation of amphiphilic copolymers that self-assemble into nanoparticles. tandfonline.comtandfonline.com | tandfonline.com, tandfonline.com |

| Silica Nanoparticles | Functionalizing agent | Creation of Gd[DO3A-hexylamine] functionalized nanoparticles as MRI contrast agents. nih.govuni-tuebingen.de | nih.gov, uni-tuebingen.de |

| Multi-Walled Carbon Nanotubes (MWCNTs) | Functionalizing agent | Synthesis of an oil-based coolant with enhanced thermal and rheological properties. scilit.com | scilit.com |

| Platinum Nanoparticles | Intermediate capping agent | Controlled synthesis of functionalized platinum nanoparticles with a narrow size distribution. acs.org | acs.org |

| Poly(β-amino ester)s | Monomer in polymerization | Creation of polymers for RNAi delivery with tunable nanoparticle stability. rsc.org | rsc.org |

Research on Surfactant and Lubricant Development Utilizing Hexan-1-amine Derivatives

Hexan-1-amine and its derivatives are of interest in the formulation of surfactants, emulsifiers, and lubricants. whamine.comsolubilityofthings.comwikipedia.orgcymitquimica.com The molecule possesses an amphiphilic structure, with a hydrophilic amine head and a hydrophobic six-carbon tail.

This structure allows it to function as a surfactant or, more commonly, as a co-surfactant in microemulsion systems. researchgate.net In one study, hexylamine was used as a co-surfactant with sodium dodecyl sulfate (B86663) (SDS) to create microemulsions, where it was suggested to behave as a cationic surfactant, balancing the hydrophilicity of the primary surfactant. researchgate.net Fatty acid derivatives reacted with primary amines like hexylamine are also explored for their surfactant properties in detergents and cleaners. google.com In the field of lubricants, hexylamine-functionalized carbon nanotubes have been investigated as an additive to improve the properties of transformer oil, which acts as both a coolant and a lubricant. scilit.com

Investigations into Controlled Reactivity and pH Modulation in Chemical Formulations

The acetate salt of hexan-1-amine provides a mechanism for controlling reactivity and modulating pH. As the salt of a weak base (hexan-1-amine, pKa ≈ 10.56) and a weak acid (acetic acid, pKa ≈ 4.76), hexan-1-amine acetate forms a buffer system in solution. chemicalbook.com This buffering capacity can maintain the pH of a formulation within a specific range, which is critical for reactions that are sensitive to pH changes.

Furthermore, converting the volatile free amine into its acetate salt reduces its volatility. This is advantageous for controlled chemical reactions, as it allows for better management of reactant concentration and minimizes loss of the amine. This principle is noted in related systems, where the acetate form of an amine is preferred over the free amine for its reduced volatility and more controlled release of the active base.

Reactive Extraction Processes Involving Amine-Carboxylic Acid Interactions

Reactive extraction is an advanced separation technique used to recover carboxylic acids from aqueous solutions, such as fermentation broths. ijcea.orgscirp.org This process relies on the reversible chemical reaction between the carboxylic acid and an extractant, typically a long-chain aliphatic amine, dissolved in an organic diluent. escholarship.orgonlinescientificresearch.comscispace.com

The fundamental interaction is an acid-base reaction where the amine (e.g., hexan-1-amine) and the carboxylic acid form an acid-amine complex, or an ion pair, in the organic phase. scirp.orgonlinescientificresearch.com This complex is more soluble in the organic solvent than the acid itself is in water, thus driving the extraction. The efficiency of this process is influenced by several factors, including the basicity of the amine, the type of diluent used, temperature, and the pH of the aqueous phase. scispace.comacs.orgtandfonline.com While tertiary amines like tri-n-octylamine are often studied for this purpose due to their low water solubility, primary amines also participate in these interactions. onlinescientificresearch.comijraset.comresearchgate.net The formation of this compound is a direct example of the type of amine-carboxylic acid complex that underpins these reactive extraction processes.

Future Trajectories and Unexplored Avenues in Hexan 1 Amine Acetate Research

Development of Novel Catalytic Systems for Hexan-1-amine Transformations

The synthesis of primary amines like hexan-1-amine is a cornerstone of industrial chemistry, essential for producing fine chemicals, pharmaceuticals, and agrochemicals. rsc.org The transformation of alcohols or carbonyl compounds into primary amines is a key area of research, with a strong emphasis on catalyst development to improve efficiency and selectivity. rsc.orgacs.org

Catalytic reductive amination is a primary method for this transformation. rsc.org This process is challenging due to potential side reactions, such as the formation of secondary or tertiary amines and the reduction of starting materials to alcohols. rsc.orgacs.org Consequently, the development of highly selective catalysts is of central importance. rsc.org Historically, noble metals like Rhodium, Ruthenium, and Iridium have been used, but recent research has shifted towards more abundant and cost-effective base metals like Nickel and Cobalt. rsc.org

Recent Research Findings:

Nickel-Based Catalysts: Nickel nanoparticles supported on materials like γ-Al₂O₃ have shown high activity and superior selectivity for producing primary amines from various carbonyl compounds under mild conditions. acs.org The addition of promoters like Cerium to Nickel-based catalysts can significantly improve activity by enhancing Nickel dispersion and inhibiting particle agglomeration. researchgate.net These catalysts operate through a "hydrogen-borrowing" mechanism, which involves the dehydrogenation of an alcohol, imine formation with ammonia (B1221849), and subsequent hydrogenation of the imine. researchgate.netmdpi.com

Homogeneous Catalysts: Homogeneous catalysts, such as Nickel-triphos complexes, have been developed for both the reductive amination of carbonyl compounds and the hydrogenation of nitroarenes to produce a wide range of primary amines. rsc.org These systems demonstrate high functional group tolerance and have been applied to the amination of complex pharmaceutical derivatives. rsc.org

Bimetallic Catalysts: Ru-Ni bimetallic catalysts have been explored for the amination of n-hexanol to n-hexylamine, demonstrating the potential for synergistic effects between different metals to enhance catalytic performance. researchgate.net

| Catalyst System | Substrate | Key Advantages | Relevant Findings |

| Ni-Ce/γ-Al₂O₃ | n-Hexanol | Improved activity and Ni dispersion; cost-effective base metal. researchgate.net | Cerium doping inhibits Ni agglomeration, leading to higher turnover frequency in gas-phase amination. researchgate.net |

| Ni/Al₂O₃ | Aldehydes, Ketones | High activity and selectivity under mild conditions; versatile for various carbonyl compounds. acs.org | Effective for converting biomass-derived aldehydes and ketones into primary amines. acs.org |

| Homogeneous Ni-triphos | Aldehydes, Ketones | High selectivity for primary amines; applicable to complex molecules like pharmaceuticals. rsc.org | Represents a significant advance in base metal homogeneous catalysis for primary amine synthesis. rsc.org |

| Ru-Ni Bimetallic | n-Hexanol | Potential for synergistic catalytic effects. researchgate.net | Explored for the one-step amination of n-hexanol, offering an environmentally friendly production route. researchgate.net |

Future research will likely focus on designing catalysts with even greater selectivity to minimize waste, utilizing computational modeling to understand reaction mechanisms, and developing catalysts derived from earth-abundant, non-toxic metals.

Exploration of Bio-Inspired Applications for Hexan-1-amine Derived Compounds

Biomimetic synthesis, which draws inspiration from nature's efficient chemical processes, offers a powerful strategy for developing novel transformations. ulpgc.es Primary amines are fundamental building blocks in many biological molecules, and researchers are exploring ways to use simple amines like hexan-1-amine in bio-inspired catalytic systems.

A significant area of research is the biomimetic deamination or dehydroamination of primary amines to produce other valuable chemical structures. ulpgc.esacs.org For example, enzymes like phenylalanine ammonia lyase convert amino acids into alkenes, a critical step in the biosynthesis of many natural products. ulpgc.es Replicating this transformation in the lab using mild, in-vitro methods is a key goal.

Recent Research Findings:

Biomimetic Dehydroamination: A novel method has been developed for the catalytic deammoniation of diverse primary amines into olefins. ulpgc.esacs.org This process uses a dual catalyst system involving an acridinium salt and cobaloxime under visible light, mimicking natural enzymatic processes. ulpgc.esacs.org This approach is characterized by its operational simplicity and high selectivity for trans-configured isomers. ulpgc.es

Synthesis of Biomimetic Polyamines: Long-chain polyamines, which are found in nature and play a role in processes like biosilicification in diatoms, can be synthesized using primary amines as foundational units. researchgate.net These synthetic polyamines serve as model compounds to study biological processes and as building blocks for new materials. researchgate.net

Building Blocks for Bioactive Molecules: As a primary aliphatic amine, hexan-1-amine serves as a versatile precursor for more complex molecules. hmdb.ca Its alkyl chain can be incorporated into compounds designed to mimic natural products or to function as pharmaceuticals, pesticides, or corrosion inhibitors. wikipedia.org

| Bio-Inspired Approach | Transformation | Key Features | Potential Application |

| Photocatalytic Dehydroamination | Primary Amine → Alkene (Olefin) | Uses visible light and dual catalysts (acridinium salt, cobaloxime). ulpgc.esacs.org | Synthesis of valuable chemical intermediates from bio-based amine precursors. ulpgc.es |

| Polyamine Synthesis | Amine → Long-chain Polyamine | Stepwise synthesis to create polymers with repeating amine units. researchgate.net | Development of materials for biosilicification, composite materials, and smart systems. researchgate.net |

| Bioactive Compound Synthesis | Amine as Precursor | Incorporation of the hexyl group into larger molecular scaffolds. wikipedia.org | Creation of novel pharmaceuticals, agrochemicals, and materials with specific biological or chemical functions. wikipedia.org |

Future work in this area will focus on expanding the scope of these biomimetic reactions to a wider range of amine substrates and developing catalytic systems that more closely mimic the efficiency and selectivity of natural enzymes.

Integration of Green Chemistry Principles in the Synthesis and Application of Hexan-1-amine Acetate (B1210297)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu The synthesis of amines is a key area where these principles can be applied to create more sustainable industrial processes. rsc.org

The twelve principles of green chemistry provide a framework for this effort, encouraging waste prevention, maximizing atom economy, using renewable feedstocks, employing safer solvents, and utilizing catalysis. acs.orgmsu.edu

Recent Research Findings:

Atom Economy and Hydrogen Borrowing: The "hydrogen borrowing" or "hydrogen auto-transfer" strategy is a prime example of an atom-economic reaction for N-alkylation of amines with alcohols. rsc.org This process, which can be used to synthesize secondary or tertiary amines from primary amines like hexan-1-amine, produces only water as a byproduct and avoids the need for an external hydrogen source. rsc.org

Renewable Feedstocks: There is growing interest in producing amines from renewable, bio-based resources instead of petroleum. rsc.orgchemistryviews.org Chitin, the most abundant nitrogen-containing biopolymer, can be broken down into monomers that are then catalytically converted into various amines. nih.gov Similarly, biomass-derived alcohols can serve as starting materials for amine synthesis. rsc.org

Green Solvents and Catalysts: Research is moving away from traditional volatile organic solvents. Deep eutectic solvents (DESs) have emerged as environmentally benign alternatives that can act as both the reaction medium and a catalyst, improving reaction rates and simplifying product isolation. semanticscholar.orgmdpi.com The use of recyclable heterogeneous catalysts and water as a solvent are other key strategies being implemented. acs.orgnih.gov Supercritical carbon dioxide (sc-CO₂) is also being explored as a traceless, non-toxic solvent and promoter for reactions like imine synthesis. chemistryviews.org

Process Mass Intensity (PMI): A key metric used to evaluate the "greenness" of a process is Process Mass Intensity, which is the ratio of the total mass of materials used (solvents, reagents, etc.) to the mass of the final product. acs.orgmsu.edu Applying green chemistry principles can lead to dramatic reductions in waste and lower PMI values. acs.org

| Green Chemistry Principle | Application in Hexan-1-amine Synthesis/Transformation | Research Example |

| 2. Atom Economy | Using 'hydrogen borrowing' for N-alkylation reactions, where the only byproduct is water. acs.orgmsu.edu | Metal-catalyzed N-alkylation of amines with alcohols avoids stoichiometric waste. rsc.org |

| 7. Use of Renewable Feedstocks | Synthesizing hexan-1-amine from biomass-derived hexanol or other bio-based precursors. acs.orgmsu.edu | Catalytic conversion of chitin monomers or biomass-derived aldehydes/ketones to primary amines. acs.orgnih.gov |

| 5. Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water, supercritical CO₂, or deep eutectic solvents (DESs). acs.orgmsu.edu | Molybdenum-catalyzed allylic amination in ethanol; synthesis of imines in supercritical CO₂. acs.orgchemistryviews.org |

| 9. Catalysis | Using highly selective and recyclable catalysts (heterogeneous or homogeneous) to minimize waste and energy use. acs.orgmsu.edu | Development of Ni-based heterogeneous catalysts and Ru-Xantphos homogeneous systems for selective amination of alcohols. acs.orgbohrium.com |

The future of hexan-1-amine acetate production and use will be heavily influenced by the continued integration of these principles, driving innovation towards processes that are not only efficient but also environmentally sustainable.

Advanced Research in Industrial-Scale Production and Process Optimization

Translating laboratory-scale synthesis into efficient, safe, and cost-effective industrial production requires significant research in process optimization. For amine manufacturing, a major trend is the shift from traditional batch reactors to continuous flow systems. acs.orgnih.gov

Continuous flow synthesis offers numerous advantages, including superior heat and mass transfer, enhanced safety when handling hazardous reagents or exothermic reactions, and the ability to telescope multiple reaction steps, which reduces processing time and waste. acs.orgnih.gov

Recent Research Findings:

Continuous Flow Synthesis: The amination of alkyl halides and epoxides with ammonia has been successfully achieved in continuous flow, producing primary ammonium (B1175870) salts in high yields with short reaction times. acs.org This method allows for in-line workup and telescoping of reactions, such as subsequent acylation. acs.org Similarly, continuous flow systems have been developed for the synthesis of aryl amines from phenols and for the oxidation of tertiary amines. nih.govrsc.org

Biocatalysis in Flow: Continuous flow reactors are particularly well-suited for biocatalytic processes. nih.gov Enzymes, such as transaminases, can be immobilized in packed-bed reactors, allowing for continuous production of chiral amines. nih.govrsc.org This approach overcomes issues common in batch biocatalysis, such as catalyst separation and reuse, and enables complex multi-enzyme cascades that are incompatible under batch conditions. nih.gov

Process Intensification: Research focuses on optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity while minimizing energy consumption. bohrium.com For the reductive amination of alcohols, this involves overcoming challenges like the competitive adsorption of ammonia on the catalyst surface, which can limit reaction efficiency. mdpi.com

| Process Technology | Key Advantages | Application to Amine Synthesis |

| Continuous Flow Reactors | Enhanced safety, improved heat/mass transfer, easy scalability, potential for automation. acs.org | Direct amination of alkyl halides and phenols; metal-free reduction of nitro compounds. acs.orgnih.govbeilstein-journals.org |

| Packed-Bed Bioreactors | Enables catalyst reuse, high catalyst loading, stable operation, integration of multiple enzyme steps. nih.gov | Synthesis of chiral amines using immobilized transaminases and other aminating biocatalysts. nih.govrsc.org |

| Process Automation & Control | Precise control of reaction parameters (temperature, flow rate, pressure), leading to higher consistency and yield. | Optimization of amination reactions by fine-tuning conditions to maximize selectivity for the primary amine. bohrium.com |

Future advancements in this field will involve the integration of real-time monitoring and artificial intelligence to dynamically optimize continuous processes, the development of more robust and long-lasting immobilized catalysts, and the design of fully integrated, multi-step continuous flow systems for the "on-demand" synthesis of this compound and its derivatives.

Q & A

Basic Research Questions

Q. How are thermophysical properties (density, speed of sound, refractive index) of Hexan-1-amine experimentally determined in binary mixtures?

- Methodology : Use a vibrating-tube densimeter (e.g., Anton Paar DSA 5000) for simultaneous measurement of density (ρ) and speed of sound (c). Refractive index (nD) is measured with a refractometer (e.g., Bellingham+Stanley RFM970). These properties are analyzed at controlled temperatures (e.g., 293.15–303.15 K) for mixtures with amides like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). Excess parameters (e.g., , ) are derived to interpret solute-solvent interactions and structural effects .

Q. What synthetic routes are available for producing Hexan-1-amine derivatives?

- Methodology : Hexan-1-amine can be functionalized via reactions such as thiocarbamoyl fluoride synthesis. For example:

- React HxA with sulfur, KF, and CF3SiMe3 in THF to yield 1-isothiocyanatohexane (75% yield), purified via silica gel chromatography (petroleum ether:ethyl acetate = 100:1) .

- Synthesize Schiff bases by refluxing HxA with aldehydes (e.g., (E)-4-((3-formyl-4-hydroxyphenyl)-diazenyl)benzonitrile) in ethanol using p-toluene sulfonic acid as a catalyst .

Q. How do solvent interactions affect Hexan-1-amine in ionic liquid (IL) systems?

- Methodology : Use molecular dynamics (MD) simulations and small/wide-angle X-ray scattering (SAXS/WAXS) to study solvation. For instance, in IL/acetonitrile mixtures, HxA’s amine group is preferentially solvated by IL anions (e.g., [N(CF3SO2)2]−), influencing reaction kinetics (e.g., condensation with 4-methoxybenzaldehyde). SAXS reveals structural changes at χIL ≈ 0.2, correlating with rate constant variations .

Advanced Research Questions

Q. How do thermodynamic models (PFP vs. ERAS) predict excess molar volumes in HxA-containing mixtures?

- Methodology : Apply the Prigogine–Flory–Patterson (PFP) model to estimate by considering free volume and interactional contributions. Compare with the Extended Real Associated Solution (ERAS) model, which accounts for hydrogen bonding. For HxA + butan-1-ol, PFP yields acceptable results, while ERAS better correlates data for most alcohol-amine systems except ethanol/benzene mixtures. Discrepancies arise from differences in self-association strengths .

Q. How to resolve contradictions in interpreting HxA’s interactions in amide-amine mixtures?

- Case Study : In DMF + HxA mixtures, lower values compared to primary amines (e.g., butan-1-amine) suggest weaker interactions due to steric hindrance from HxA’s linear structure. Advanced analysis combines volumetric data with spectroscopic techniques (e.g., FTIR) to quantify hydrogen-bonding vs. dipole-dipole interactions .

Q. What experimental and computational approaches elucidate HxA’s role in condensation reactions within IL solvents?

- Methodology :

- Experimental : Measure rate constants using kinetic studies in ILs with varying alkyl chain lengths (e.g., [Bmim]+ vs. [Bm2im]+). Minimal rate variation suggests nanodomain effects are negligible for HxA .

- Computational : MD simulations identify cation-anion ordering around HxA. For example, [Bm2im][N(CF3SO2)2] enhances short-range interactions, increasing reaction efficiency .

Q. How do structural modifications of HxA (e.g., branching, fluorination) alter its physicochemical properties?

- Methodology : Compare analogs like 4-fluorobicyclo[2.1.1]hexan-1-amine hydrochloride. Use DFT calculations to predict steric/electronic effects, followed by experimental validation (e.g., solubility tests in polar/nonpolar solvents). Fluorination typically increases thermal stability but reduces polarity .

Methodological Best Practices

- Data Reproducibility : Report detailed synthesis protocols (e.g., molar ratios, catalyst loading) and instrument calibration steps (e.g., Anton Paar DSA 5000 temperature stability ±0.01 K) .

- Conflict Resolution : Cross-validate volumetric and spectroscopic data to distinguish between interaction types (e.g., hydrogen bonding vs. dipole alignment) .

- Model Selection : Use ERAS for HxA-alcohol systems with strong hydrogen bonding; apply PFP for weakly interacting mixtures (e.g., HxA + n-heptane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.